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molecular formula C9H15N3O B8596617 2-(1,2,4-Triazole-1-yl)cycloheptanol

2-(1,2,4-Triazole-1-yl)cycloheptanol

Cat. No. B8596617
M. Wt: 181.23 g/mol
InChI Key: NPIAFBQSBVFULA-UHFFFAOYSA-N
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Patent
US05091539

Procedure details

Cycloheptene oxide (Vb) prepared from cycloheptene (10 g) in the same manner as in Example 23(1), propanol (25 ml) and 1,2,4-triazole (8.6 g) were made to react at 100° C. for 4 hours and the propanol was removed by evaporation. After addition of a small amount of water, the reaction mixture was extracted with chloroform. The residue was washed with a saturated aqueous solution of sodium chloride, dried and evaporated. The residue was recrystallized from ether-hexane to give 2-(1,2,4-triazole-1-yl)cycloheptanol (IVd) (13.3 g) melting at 85°-86° C. (yield 35.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:8][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]2.C1CCCCCC=1.[NH:16]1[CH:20]=[N:19][CH:18]=[N:17]1>C(O)CC>[N:16]1([CH:1]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]2[OH:8])[CH:20]=[N:19][CH:18]=[N:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CCCCC1)O2
Name
Quantity
10 g
Type
reactant
Smiles
C1=CCCCCC1
Name
Quantity
8.6 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 100° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the propanol was removed by evaporation
ADDITION
Type
ADDITION
Details
After addition of a small amount of water
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with chloroform
WASH
Type
WASH
Details
The residue was washed with a saturated aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C1C(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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